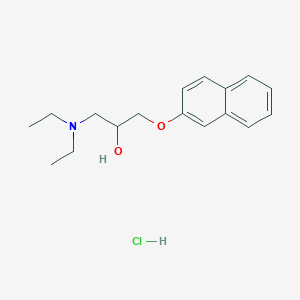
1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and properties, which make it valuable in various fields such as chemistry, biology, medicine, and industrial processes.
Aplicaciones Científicas De Investigación
1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves multiple steps. The starting materials include naphthalene-2-ol and diethylamine. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Mecanismo De Acción
The mechanism by which 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.
Comparación Con Compuestos Similares
1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is unique in its structure and properties compared to similar compounds. Some of the similar compounds include:
Diethylethanolamine: A compound with a similar diethylamino group but different functional groups.
Naphthalene-2-ol derivatives: Compounds that share the naphthalene-2-ol moiety but have different substituents.
These compounds differ in their reactivity, solubility, and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
1-(diethylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)12-16(19)13-20-17-10-9-14-7-5-6-8-15(14)11-17;/h5-11,16,19H,3-4,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDAZCXOEAOANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC2=CC=CC=C2C=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
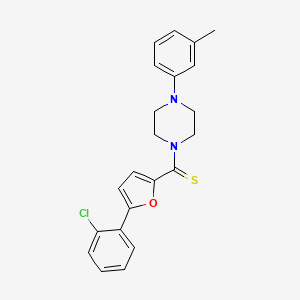
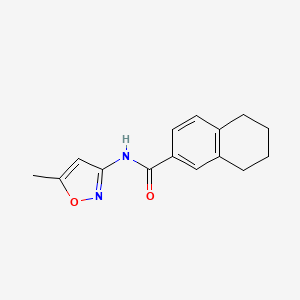
![methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate](/img/structure/B2795956.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2795957.png)
![ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B2795958.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2795959.png)
![methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2795960.png)
![(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2795964.png)
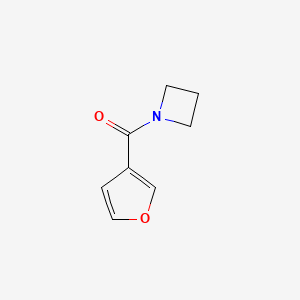
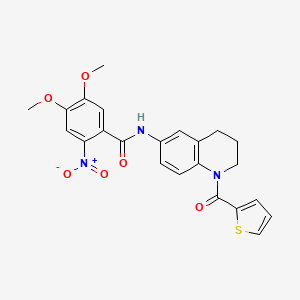
![4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2795970.png)
![4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2795971.png)
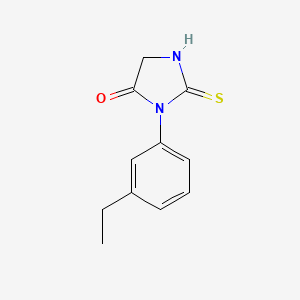
![1-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2795973.png)
